N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
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Overview
Description
Synthesis Analysis
Researchers would then look at how to synthesize the compound. This could involve various chemical reactions, and the process would be optimized to increase yield and purity .Molecular Structure Analysis
The molecular structure of the compound would be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound’s reactivity would be studied. This could involve looking at how it reacts with other compounds, its stability under various conditions, and its possible uses in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be analyzed. This could include its melting point, boiling point, solubility in various solvents, and other properties .Scientific Research Applications
3-Borono-N-(2,5-dimethylphenyl)benzamide
This compound is listed in the ChemSpider database, which suggests it may be used in chemical research or synthesis. However, specific applications or experimental procedures are not provided.
2,5-Dimethylphenyl isocyanate
This compound is also listed in the ChemSpider database. Isocyanates are commonly used in the production of polyurethane products, and they can also be used in the synthesis of pharmaceuticals and pesticides.
Acetamide, N-(2,5-dimethylphenyl)-
This compound is listed in the NIST Chemistry WebBook. Acetamides are often used in organic synthesis and can also have applications in the pharmaceutical industry.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-14-7-8-15(2)20(11-14)26-24(28)19-13-17-12-16-5-3-9-27-10-4-6-18(21(16)27)22(17)29-23(19)25/h7-8,11-13,25H,3-6,9-10H2,1-2H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCASZZYSSOKJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
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